molecular formula C16H15F3N2O3 B2954048 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1351616-52-8

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2954048
CAS No.: 1351616-52-8
M. Wt: 340.302
InChI Key: CUEMDMFICDXQOJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine-3-carboxamide core substituted with a hydroxyethyl group bearing a 4-(trifluoromethyl)phenyl moiety and a methyl group at the pyridine nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyethyl side chain may contribute to hydrogen bonding interactions, a critical factor in receptor binding or solubility . Structural determination of such compounds often employs SHELX programs for crystallographic refinement, enabling precise analysis of molecular conformations and intermolecular interactions .

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-21-8-2-3-12(15(21)24)14(23)20-9-13(22)10-4-6-11(7-5-10)16(17,18)19/h2-8,13,22H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEMDMFICDXQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of male sexual characteristics.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. Given its target, it may influence the activity of the androgen receptor, which could have a variety of downstream effects. These might include changes to cell growth and differentiation, among other potential effects.

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity. Its molecular formula is C18H15F3N2O3C_{18}H_{15}F_3N_2O_3, with a molecular weight of 391.3 g/mol. The structural features contribute to its interaction with biological targets, particularly in the context of cancer therapy and receptor modulation.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HT29 (Colon)5.0Inhibition of cell proliferation
DU145 (Prostate)4.5Induction of apoptosis

These results suggest that the compound may inhibit key signaling pathways involved in cancer cell growth and survival.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Androgen Receptor Modulation : The primary target identified for this compound is the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer. Binding to AR may inhibit its activity, thereby reducing tumor growth .
  • Matrix Metalloproteinase Inhibition : The compound has also been implicated in the inhibition of matrix metalloproteinases (MMPs), enzymes that facilitate tumor metastasis. This inhibition can prevent cancer cells from invading surrounding tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced the viability of HT29 and DU145 cells, indicating its potential as an anticancer agent .
  • Molecular Docking Studies : Computational studies have shown that the compound has favorable binding interactions with the androgen receptor and MMPs, supporting its role as a potential therapeutic agent for hormone-dependent cancers .
  • SAR Studies : Structure-activity relationship (SAR) analyses have highlighted the importance of the trifluoromethyl group in enhancing potency against various targets, including 5-hydroxytryptamine uptake .

Comparison with Similar Compounds

Substituent Variations and Conformational Analysis

The target compound shares structural similarities with several dihydropyridine-carboxamide derivatives (Table 1). Key analogues include:

Compound Name Substituents Key Functional Groups Biological Relevance
Target Compound 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl, 1-methyl Trifluoromethyl, hydroxyl, amide Potential β3-AR agonist*
D-11 4-fluorobenzyl, 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl Fluorobenzyl, dimethylpyridine Not specified
DM-20 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-ylmethyl, 4-(trifluoromethyl)benzyl Methoxy, trifluoromethylbenzyl Not specified
N-(3-Bromo-2-methylphenyl) derivative 3-bromo-2-methylphenyl Bromophenyl, amide Byproduct in synthesis

*Inferred from structural parallels to β3-AR agonists discussed in .

The target compound’s trifluoromethyl group aligns with DM-20’s 4-(trifluoromethyl)benzyl substituent, suggesting shared strategies to enhance membrane permeability or receptor affinity.

Conformational Rigidity and Planarity

The N-(3-bromo-2-methylphenyl) analogue exhibits near-planar geometry (dihedral angle: 8.38° between aromatic rings) due to π-conjugation via the amide bridge. This planar conformation may enhance stacking interactions in crystalline phases but could reduce adaptability in receptor binding. The target compound’s hydroxyethyl group introduces conformational flexibility, possibly allowing better accommodation in binding pockets compared to rigid analogues .

Pharmacological Comparison: β3-Adrenoceptor Agonists

Key pharmacological distinctions include:

  • Species Selectivity : Early β3-AR agonists (e.g., CGP 12177) showed higher efficacy in rat receptors than human due to receptor divergence . The target compound’s trifluoromethyl group may improve human β3-AR selectivity by mimicking hydrophobic residues in the receptor’s binding pocket.
  • Efficacy vs. Side Effects : Many β3-AR agonists exhibit off-target effects at β1-/β2-ARs. The hydroxyl group in the target compound could reduce such interactions by enhancing hydrogen bonding specificity .

Research Findings and Implications

  • Structural Insights : SHELX refinement of analogous compounds reveals hydrogen-bonded dimers (e.g., N–H⋯O interactions in ), which may influence the target compound’s crystallinity or stability.
  • Thermodynamic Stability: The trifluoromethyl group in the target compound and DM-20 likely enhances thermal stability compared to non-fluorinated analogues, as seen in fluorine’s electron-withdrawing effects .
  • Biological Potential: While direct data on the target compound’s efficacy is lacking, structural optimization (e.g., hydroxyl for solubility, trifluoromethyl for selectivity) aligns with strategies to overcome limitations of earlier β3-AR agonists .

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